molecular formula C18H18N4O2S2 B3012271 N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide CAS No. 1226435-53-5

N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide

Cat. No.: B3012271
CAS No.: 1226435-53-5
M. Wt: 386.49
InChI Key: DQZDIHKEAACJJL-UHFFFAOYSA-N
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Description

N3-(Benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide is a heterocyclic compound featuring a central piperidine ring substituted with two carboxamide groups at positions 1 and 2. The benzo[d]thiazole and thiophene moieties impart distinct electronic and steric properties, making this compound a candidate for biological applications. Its structural uniqueness lies in the piperidine dicarboxamide core, which differentiates it from esters, malonates, or acrylonitrile-linked analogs in the literature.

Properties

IUPAC Name

3-N-(1,3-benzothiazol-2-yl)-1-N-thiophen-2-ylpiperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c23-16(21-17-19-13-6-1-2-7-14(13)26-17)12-5-3-9-22(11-12)18(24)20-15-8-4-10-25-15/h1-2,4,6-8,10,12H,3,5,9,11H2,(H,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZDIHKEAACJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CS2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain . Molecular docking studies have shown that this compound binds effectively to the active site of COX enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Core Structure Variations

  • Piperidine Dicarboxamide vs. Malonate Esters: Compounds like diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl) malonate (5fc, 76% yield, m.p. 113–115°C) and dibenzyl derivatives (5hr, 82% yield) utilize malonate ester cores instead of piperidine.
  • Triazolothiadiazepine Systems :
    3-(Benzo[d]thiazol-2-yl)-7,8-dihydro-6,8-di(thiophen-2-yl)-[1,2,4]triazolo-[3,4-b][1,3,4]thiadiazepine (10f) features a fused heterocyclic system, offering rigidity but lower synthetic accessibility compared to the piperidine scaffold.

Substituent Effects

  • Chloro/Methoxy Substitutents :
    Chloro-substituted analogs (e.g., 5ec, [α]D +140.00) exhibit enhanced electronic withdrawal, while methoxy derivatives (e.g., 5jc, 80.0% HPLC purity) introduce electron-donating groups, modulating reactivity and binding interactions.

Physicochemical Properties

Compound Name Core Structure Substituents Yield (%) m.p. (°C) Purity (HPLC) Reference
Target Compound Piperidine dicarboxamide Benzo[d]thiazole, Thiophene N/A N/A N/A -
Diethyl malonate (5fc) Malonate ester 6-Cl-Benzo[d]thiazole 76 113–115 82.0%
Dibenzyl malonate (5hr) Malonate ester 6-Cl-Benzo[d]thiazole 82 125–127 >99.0%
Triazolothiadiazepine (10f) Fused heterocycle Thiophene, Benzo[d]thiazole N/A N/A N/A

Notes: Data for the target compound are unavailable in the provided evidence; comparisons are based on structural analogs.

Research Findings and Implications

  • Synthetic Feasibility :
    Microwave-assisted synthesis (e.g., compound 10f ) and catalytic methods (Q catalyst, 10 mol%, 25°C ) are viable for benzo[d]thiazole-thiophene hybrids, suggesting scalable routes for the target compound.
  • Stereochemical Purity : Chiral analogs like 5dc ([α]D +106.17) achieve >99.0% enantiomeric purity via HPLC, emphasizing the need for stereocontrol in bioactive derivatives.

Biological Activity

N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological activities, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions. The initial steps include the formation of the piperidine core followed by the introduction of the benzo[d]thiazole and thiophene moieties. Various synthetic routes have been explored to optimize yield and purity.

Synthetic Route Example

  • Formation of Piperidine Derivative :
    • Reaction of piperidine with appropriate electrophiles to introduce functional groups.
  • Coupling with Benzo[d]thiazole :
    • Use of coupling agents (e.g., HATU) to facilitate the formation of the benzo[d]thiazole linkage.
  • Final Acylation :
    • Introduction of the dicarboxamide functionality through acylation reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the benzo[d]thiazole moiety have shown activity against various pathogens including Candida auris and Mycobacterium tuberculosis.

CompoundMIC (μg/mL)MFC (μg/mL)Organism
pta10.240.97C. auris
pta20.481.95C. auris
pta30.973.90C. auris
Benzo[d]thiazole derivative2.35 - 7.94Not specifiedM. tuberculosis

The above table summarizes the minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) for selected derivatives against specific pathogens.

The proposed mechanisms for the antimicrobial activity of this compound include:

  • Cell Membrane Disruption : Compounds induce damage to the plasma membrane of fungal cells, leading to cell death.
  • Apoptosis Induction : Certain derivatives have been shown to trigger apoptotic pathways in microbial cells, which contributes to their efficacy against resistant strains.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted using various mammalian cell lines:

Cell LineIC50 (μM)
RAW 264.7>10
HeLa>20
Vero>15

These results indicate that while exhibiting antimicrobial activity, these compounds maintain a favorable safety profile with high IC50 values in mammalian cells.

Study on Antifungal Activity

A study focused on synthesizing and testing novel piperidine-based triazole derivatives against clinical isolates of C. auris. The results demonstrated that certain derivatives induced significant antifungal activity with low toxicity profiles, suggesting their potential as therapeutic agents in treating resistant fungal infections .

Tuberculosis Research

Another study evaluated benzo[d]thiazol-2-yl(piperazin-1-yl)methanones for anti-mycobacterial activity against Mycobacterium tuberculosis. The findings revealed several compounds with promising MIC values, indicating their potential as new anti-tubercular agents .

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